molecular formula C17H14N2OS B1392342 5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 890340-05-3

5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1392342
CAS No.: 890340-05-3
M. Wt: 294.4 g/mol
InChI Key: LMBBNHOHGGTJFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MMP involves a series of reactions. Initially, N2-[(E)-1-(4-methylphenyl)methylidene]-5-(3-methyl-5-[3-methyl-7-(5-[(E)-1-(4-methylphenyl)methylidene]amino-1,3,4-thiadiazol-2-yl)benzo[b]furan-5-yl]methylbenzo[b]furan-7-yl)-1,3,4-thiadiazol-2-amine (compound 4a—j) reacts with thioglycolic acid to yield the target compound 5a—j. The chemical structures of these new compounds are confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of MMP features an imidazolidinone ring with a sulfur atom (sulfanylidene) and aromatic substituents (phenyl and methylphenyl groups). The arrangement of these functional groups influences its biological properties and reactivity .


Chemical Reactions Analysis

MMP’s reactivity is associated with its redox properties. It can participate in electron transfer processes due to its imidazolidinone scaffold. Further investigations are needed to explore its specific chemical reactions and interactions with other molecules .


Physical and Chemical Properties Analysis

  • Stability : MMP’s stability under various conditions (pH, temperature, etc.) impacts its utility as a probe.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Antimicrobial Properties : This compound has been used as a key intermediate in synthesizing various thiazolidin-4-one derivatives. Some of these derivatives have shown promising antimicrobial activities, indicating the potential of the parent compound in developing antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Chemical Reactions and Properties

  • Unique Reactivity with Organometallic Reagents : Studies have explored its reactions with Grignard reagents and lithium dibutylcuprate. These reactions yielded specific 1,2-addition products, highlighting the compound’s distinct reactivity compared to normal unsaturated carbonyl compounds (Akeng'a & Read, 2005).

  • Theoretical Calculations and Spectroscopy : Theoretical calculations, including density functional theory, have been used to predict the most probable structures of thiohydantoin compounds, including derivatives of this compound. Spectroscopy techniques like IR, 1H and 13C NMR were employed to validate the theoretical predictions (Kobyłka, Żuchowski, Tejchman, & Zborowski, 2019).

  • Synthesis and Characterization of Schiff Base Ligands : It has been involved in synthesizing Schiff base ligands for mononuclear iron(III) complexes. Such studies contribute to the understanding of the coordination chemistry and magnetic properties of these complexes (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).

Pharmaceutical and Biological Applications

  • Synthesis of Novel Derivatives for Biological Evaluation : This compound has been a precursor in synthesizing various thiazolidin-4-one derivatives with potential pharmaceutical applications. Some derivatives have shown significant anti-inflammatory and analgesic activities (Ranga, Sharma, & Kumar, 2013).

  • Antibacterial and Antifungal Agent Synthesis : New derivatives of thiazolidin-4-one, synthesized using this compound, have been tested for their antimicrobial activity against various bacterial and fungal strains, showing potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

  • Synthesis of Anti-Helicobacter pylori Agents : Derivatives of this compound have been explored for their potential as novel anti-H. pylori agents, showing potent and selective activities against this gastric pathogen (Carcanague et al., 2002).

Mechanism of Action

As a mitochondrial membrane potential probe, MMP accumulates within mitochondria. Its fluorescence intensity changes in response to variations in membrane potential. Researchers use MMP to study mitochondrial health, oxidative stress, and cellular metabolism. Upon membrane depolarization, MMP exhibits altered fluorescence, providing insights into mitochondrial function.

Safety and Hazards

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.

Properties

IUPAC Name

5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19(17(21)18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBBNHOHGGTJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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